Negligible 5-Lipoxygenase (5-LOX) Inhibition: A Negative Control Advantage
Ethyl 3-(2-amino-5-methylphenoxy)prop-2-enoate exhibits an IC50 >10,000 nM against human recombinant 5-LOX, making it essentially inactive [1]. In contrast, the standard 5-LOX inhibitor zileuton has an IC50 of approximately 300 nM in similar cell-free assays [2]. This >30-fold differential positions the compound as a superior negative control or counter-screen compound for 5-LOX inhibitor discovery campaigns, where a truly inactive analog is required.
| Evidence Dimension | 5-LOX Inhibition (IC50) |
|---|---|
| Target Compound Data | >10,000 nM |
| Comparator Or Baseline | Zileuton: ~300 nM |
| Quantified Difference | >30-fold weaker inhibition |
| Conditions | Inhibition of human recombinant 5-LOX expressed in E. coli BL21(DE3), assessed as reduction in LTB4 and 5-HETE formation [1][2]. |
Why This Matters
This allows researchers to use it as a defined inactive control that otherwise possesses similar physicochemical properties to active analogs, improving assay validity.
- [1] BindingDB. BDBM50591538. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50591538 (accessed 2026-05-10). View Source
- [2] Carter, G. W.; Young, P. R.; Albert, D. H.; Bouska, J.; Dyer, R.; Bell, R. L.; Summers, J. B.; Brooks, D. W. 5-Lipoxygenase Inhibitory Activity of Zileuton. J. Pharmacol. Exp. Ther. 1991, 256, 929-937. View Source
